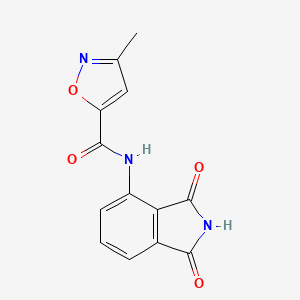

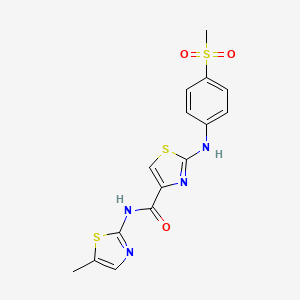

N-(1,3-dioxoisoindolin-4-yl)-3-methylisoxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1,3-dioxoisoindolin-4-yl)-3-methylisoxazole-5-carboxamide” is a chemical compound. It’s an impurity of Apremilast, which is an oral phosphodiesterase 4 inhibitor used for treating psoriatic arthritis .

Synthesis Analysis

The synthesis of “this compound” involves a green and eco-friendly process. The process involves reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as an eco-friendly solvent .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” derivatives are developed by reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as an eco-friendly solvent .Applications De Recherche Scientifique

Antitumor Activity

Research has indicated the potential of compounds related to N-(1,3-dioxoisoindolin-4-yl)-3-methylisoxazole-5-carboxamide in antitumor applications. One study highlighted the synthesis and antitumor evaluation of dibenzo[1,4]dioxin-1-carboxamides, showcasing their activity against leukemia in vitro and in vivo, suggesting similar compounds could be effective in cancer therapy (Lee et al., 1992).

HIV-1 Reverse Transcriptase Inhibitors

Compounds related to this compound have been evaluated for their inhibitory activity against HIV-1 reverse transcriptase. A study on dihydropyrimidinone-isatin hybrids demonstrated significant in vitro RT inhibitory activity, pointing towards the potential use of these compounds in HIV treatment (Devale et al., 2017).

Corrosion Inhibition

Research on the derivatives of this compound has also explored their use in corrosion inhibition. A study synthesized compounds for inhibiting corrosion of mild steel in acidic media, showing the versatility of these compounds beyond biomedical applications (Aouine et al., 2011).

Serotonin Receptor Antagonists

Further research into tricyclic benzoxazines, structurally related to this compound, has identified potential applications as serotonin receptor antagonists. These findings could lead to the development of new antidepressants or anxiolytics with reduced side effects (Bromidge et al., 2010).

Antibacterial and Antifungal Activities

Compounds incorporating the isoindolin-1,3-dione structure have been investigated for their antibacterial and antifungal properties. This research underscores the potential of these compounds in developing new antimicrobial agents (Patel & Dhameliya, 2010).

Mécanisme D'action

Target of Action

The primary target of N-(1,3-dioxoisoindolin-4-yl)-3-methylisoxazole-5-carboxamide is the enzyme NUDT5 . This enzyme plays a significant role in hormone signaling in breast cancer cells .

Mode of Action

The compound interacts with the NUDT5 enzyme at a molecular level, blocking hormone signaling in breast cancer cells . The compound NPD-12, a derivative of this compound, showed the highest molecular binding energy of -8.3 kcal/mol, which interacted more effectively than the reference drug 5-FU with a binding energy of -4.6 kcal/mol .

Biochemical Pathways

The compound’s interaction with the NUDT5 enzyme affects the hormone signaling pathway in breast cancer cells . This disruption can lead to a decrease in the proliferation of these cells .

Pharmacokinetics

The compound’s effectiveness against mcf7 cells suggests that it has sufficient bioavailability to exert its antiproliferative effects .

Result of Action

The compound has shown effective cytotoxicity against MCF7 cells . Specifically, the synthesized compounds NPD-8 and NPD-12 demonstrated the most activity against the MCF7 cells compared to the standard medication drug 5-FU .

Action Environment

The compound was synthesized via a condensation reaction between N-(1,3-dioxo-1,3-dihydro isobenzofuran-4-yl)acetamide and various aliphatic and aromatic amines in water as an environmentally friendly solvent . This suggests that the compound’s synthesis, and potentially its action, can be influenced by environmental factors such as the presence of certain amines and the use of water as a solvent .

Propriétés

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-3-methyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O4/c1-6-5-9(20-16-6)12(18)14-8-4-2-3-7-10(8)13(19)15-11(7)17/h2-5H,1H3,(H,14,18)(H,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXJFDLPSIBBSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxatricyclo[5.4.0.0,1,5]undecan-8-amine](/img/structure/B2868825.png)

![8-(2,5-Dimethylphenyl)-1-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2868826.png)

![B-[4-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B2868827.png)

![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2868831.png)

![Tert-butyl (3AS,9BR)-1H,3H,3AH,4H,5H,9BH-pyrrolo[3,4-C]quinoline-2-carboxylate](/img/structure/B2868835.png)

![N-[4-(3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-ethylisoxazol-5-yl]acetamide](/img/structure/B2868837.png)

![7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2868839.png)

![4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2868840.png)

![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2868844.png)